molecular formula C21H40O9S B610654 S-acetyl-PEG6-t-butyl ester CAS No. 1818294-39-1

S-acetyl-PEG6-t-butyl ester

Cat. No. B610654
CAS RN: 1818294-39-1
M. Wt: 468.6
InChI Key: COWMBKVRIKGHSW-UHFFFAOYSA-N
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Description

“S-acetyl-PEG6-t-butyl ester” is a PEG linker containing a sulfur acetyl group and a t-butyl ester . The sulfur acetyl group can be deprotected to form a thiol group . The t-butyl ester can be removed under acidic conditions . The hydrophilic PEG linker increases the water solubility of compounds in aqueous media .


Molecular Structure Analysis

The molecular formula of “S-acetyl-PEG6-t-butyl ester” is C21H40O9S . It has a molecular weight of 468.6 g/mol . The structure contains a sulfur acetyl group and a t-butyl ester .


Chemical Reactions Analysis

While specific chemical reactions involving “S-acetyl-PEG6-t-butyl ester” are not available, it’s known that the sulfur acetyl group can be deprotected to form a thiol group . The t-butyl ester can be removed under acidic conditions .


Physical And Chemical Properties Analysis

“S-acetyl-PEG6-t-butyl ester” has a molecular weight of 468.6 g/mol . Its boiling point is predicted to be 522.5±50.0 °C , and its density is predicted to be 1.094±0.06 g/cm3 .

Scientific Research Applications

Proteomics Research

“S-acetyl-PEG6-t-butyl ester” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

PEGylation

This compound is a PEG linker containing a sulfur acetyl group and a t-butyl ester . PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents.

Thiol Group Formation

The sulfur acetyl group in “S-acetyl-PEG6-t-butyl ester” can be deprotected to form a thiol group . Thiol groups are important in the formation of disulfide bonds, which play a crucial role in the folding and stability of some proteins.

Ester Hydrolysis

The t-butyl ester in the compound can be removed under acidic conditions . This property can be used in research related to ester hydrolysis, which is a common reaction in drug metabolism and the activation of prodrugs.

Solubility Enhancement

The hydrophilic PEG linker in “S-acetyl-PEG6-t-butyl ester” increases the water solubility of compounds in aqueous media . This can be particularly useful in drug delivery, where improving the solubility of therapeutic agents can enhance their bioavailability and efficacy.

Dielectric Properties Research

Ester bonds, such as those in “S-acetyl-PEG6-t-butyl ester”, have been studied for their impact on the dielectric properties of polymers . This research is particularly relevant to high-frequency communication technologies, where controlling dielectric properties is crucial.

Mechanism of Action

Target of Action

S-acetyl-PEG6-t-butyl ester, also known as S-acetyl-PEG6-Boc, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that transfer ubiquitin to the target proteins, marking them for degradation. The target proteins are the specific proteins that the PROTAC is designed to degrade.

Mode of Action

The mode of action of S-acetyl-PEG6-t-butyl ester involves the formation of a ternary complex with the E3 ubiquitin ligase and the target protein . This is facilitated by the two different ligands in the PROTAC that are connected by the PEG-based linker. One ligand binds to the E3 ubiquitin ligase and the other to the target protein. This brings the target protein in close proximity to the E3 ligase, allowing the transfer of ubiquitin to the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of S-acetyl-PEG6-t-butyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. When the target protein is ubiquitinated, it is recognized by the proteasome, a large protein complex that degrades the ubiquitinated protein into small peptides. This process regulates the levels of specific proteins within the cell, thereby controlling various cellular processes.

Pharmacokinetics

As a peg-based compound, it is expected to have good water solubility . This could potentially enhance its bioavailability, as water-soluble compounds are generally better absorbed and distributed within the body.

Result of Action

The result of the action of S-acetyl-PEG6-t-butyl ester is the selective degradation of the target protein . By reducing the levels of the target protein, the compound can modulate the cellular processes that the protein is involved in. The specific effects would depend on the function of the target protein.

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O9S/c1-19(22)31-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-20(23)30-21(2,3)4/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWMBKVRIKGHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130151
Record name 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-acetyl-PEG6-t-butyl ester

CAS RN

1818294-39-1
Record name 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818294-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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